Integrin αvβ3 Binding Affinity: Vitronectin vs Fibronectin
In solid-phase receptor competition assays using purified integrin receptors, the native vitronectin protein (from which the 367-378 peptide is derived) exhibited an IC50 of 44 ± 17 nM for displacing [125I]echistatin from αvβ3 integrin, compared to 835 ± 287 nM for fibronectin—a 19-fold difference in binding potency [1]. This quantitative disparity demonstrates that vitronectin-based ligands, including the 367-378 peptide fragment, bind αvβ3 with substantially higher affinity than fibronectin-derived RGD sequences [1]. The assay was conducted in integrin-coated 96-well plates with serially diluted competing compounds [1].
| Evidence Dimension | αvβ3 integrin binding inhibition (IC50) |
|---|---|
| Target Compound Data | 44 ± 17 nM (full-length vitronectin protein) |
| Comparator Or Baseline | 835 ± 287 nM (fibronectin protein) |
| Quantified Difference | 19-fold lower IC50 (higher potency) |
| Conditions | Solid-phase receptor assay, [125I]echistatin displacement, purified αvβ3 integrin |
Why This Matters
This 19-fold difference in αvβ3 binding affinity establishes vitronectin-derived peptides as the preferred ligand for αvβ3-focused studies, where fibronectin-based RGD peptides would yield substantially weaker signal-to-noise ratios.
- [1] Del Balzo U, et al. In vitro binding of RGD-containing pseudopeptides to purified integrin receptors. AACR. 2004. View Source
